

Application Notes and Protocols for SHP836 in Cell Culture

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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829

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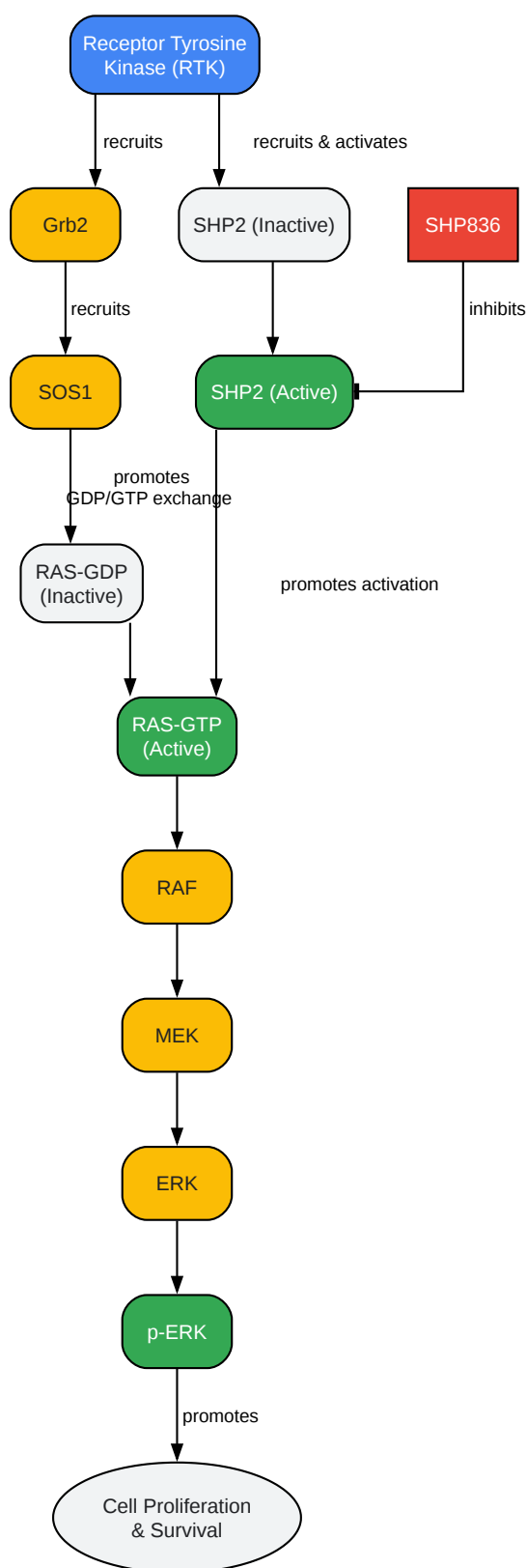
Introduction

SHP836 is an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in human cancers. By stabilizing SHP2 in an inactive conformation, **SHP836** blocks downstream signaling, leading to reduced cell proliferation and survival. These application notes provide detailed protocols for the use of **SHP836** in cell culture experiments to probe its anti-cancer activity.

Mechanism of Action

SHP836 is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent dephosphorylation of target proteins. The primary downstream consequence of SHP2 inhibition by **SHP836** is the suppression of the RAS-MAPK signaling cascade.

SHP2 Signaling Pathway and Inhibition by SHP836



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Caption: SHP2 signaling pathway and the inhibitory action of **SHP836**.

Quantitative Data

SHP836 demonstrates inhibitory activity against the full-length SHP2 protein. While specific cell-based IC₅₀ values for **SHP836** are not widely published, its biochemical potency and effects on downstream signaling markers have been characterized. For context, the potencies of other allosteric SHP2 inhibitors are provided to indicate the expected range of effective concentrations in cell-based assays.

Compound	Target	IC ₅₀ (in vitro)	Cell Line	Cellular Effect	Reference
SHP836	Full-length SHP2	12 μM	KYSE-520	Downregulate s DUSP6 mRNA	[1]
SHP099	SHP2	0.07 μM	KYSE-520	IC ₅₀ of 1.4 μM for proliferation	[2]
RMC-4550	SHP2	Not specified	RPMI-8226, NCI-H929	Dose-dependent inhibition of proliferation	[3]

Experimental Protocols

Preparation of SHP836 Stock Solution

For in vitro cell culture experiments, **SHP836** should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

- Reconstitution: Dissolve **SHP836** powder in 100% DMSO to a final concentration of 10 mM.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Cell Culture and Treatment

The choice of cell line is critical for observing the effects of **SHP836**. Cell lines with activating mutations in receptor tyrosine kinases (RTKs) or those known to be dependent on the RAS-MAPK pathway are recommended.

Recommended Cell Lines:

- KYSE-520 (Esophageal Squamous Cell Carcinoma): Known to be sensitive to SHP2 inhibition.
- MV-4-11 and MOLM-13 (Acute Myeloid Leukemia): Harbor FLT3-ITD mutations and are sensitive to SHP2 inhibitors.
- RPMI-8226 and NCI-H929 (Multiple Myeloma): Possess RAS mutations and show sensitivity to SHP2 inhibition.

General Cell Seeding and Treatment Protocol:

- Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting) at a density that allows for logarithmic growth during the experiment.
- Adhesion: Allow adherent cells to attach overnight.
- Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of **SHP836**. For suspension cells, add **SHP836** directly to the culture. A vehicle control (DMSO) should always be included at the same final concentration as the highest **SHP836** dose.
- Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours for viability assays; shorter time points may be suitable for signaling pathway analysis).

Cell Viability Assay (MTT or a Resazurin-based Assay)

This protocol is to determine the effect of **SHP836** on cell proliferation and viability.

- Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

- Treatment: Treat cells with a serial dilution of **SHP836** (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 μ M) for 24, 48, or 72 hours.
- Reagent Addition:
 - For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
 - For Resazurin-based assays: Add the resazurin-based reagent and incubate for 1-4 hours.
- Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
- Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

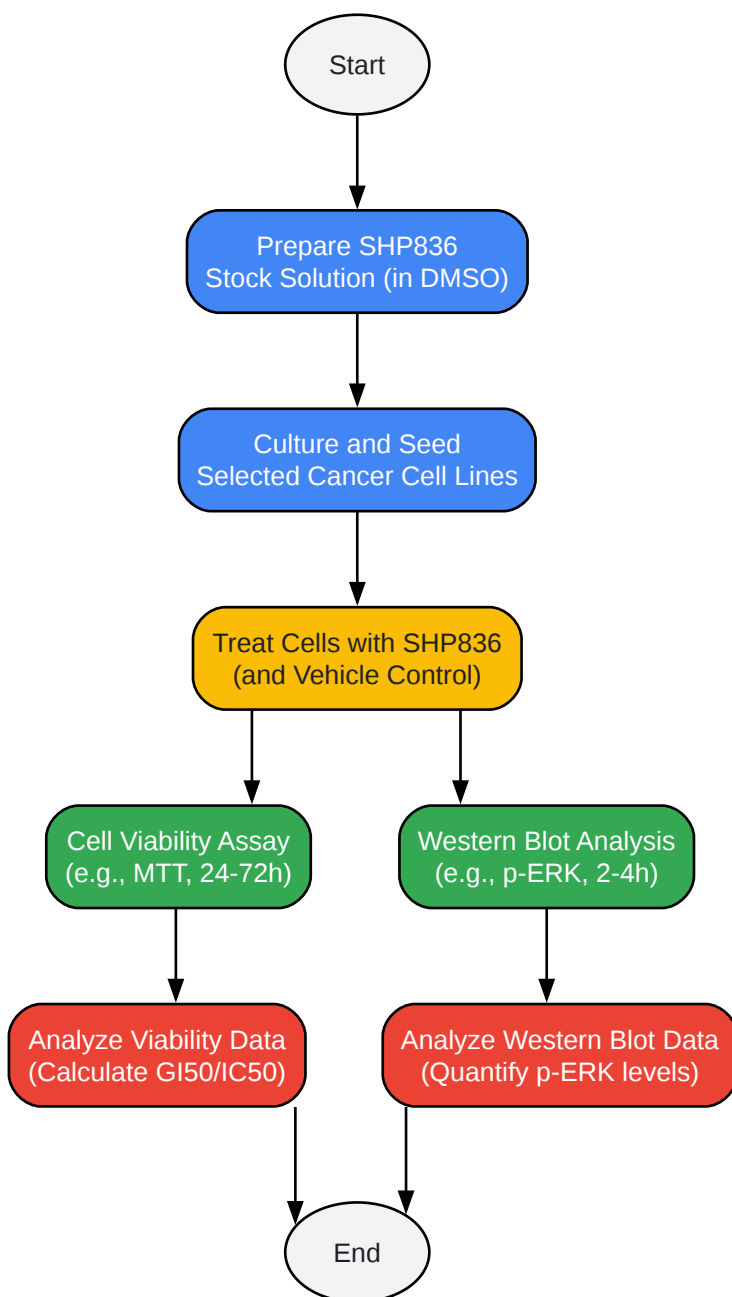
Western Blot Analysis of p-ERK

This protocol is to assess the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.

- Seeding and Treatment: Seed cells in 6-well plates and treat with **SHP836** at various concentrations for a short period (e.g., 2-4 hours) to observe direct effects on signaling.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate with a primary antibody against phospho-ERK (Thr202/Tyr204).

- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalization: Strip the membrane and re-probe with an antibody for total ERK or a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading.

Experimental Workflow



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